5-Acetyl-3(2-pyridyl)isoxazole

Physicochemical characterization Separation science Process chemistry

5-Acetyl-3(2-pyridyl)isoxazole (CAS 889939-02-0, MFCD08443694) is a 3,5-disubstituted isoxazole heterocycle with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g·mol⁻¹. It belongs to the pyridyl-isoxazole family, a compound class extensively investigated as platelet aggregation inhibitors operating through a thromboxane A₂ receptor-targeted mechanism distinct from cyclooxygenase or thromboxane synthase inhibition.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 889939-02-0
Cat. No. B12067298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3(2-pyridyl)isoxazole
CAS889939-02-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=NO1)C2=CC=CC=N2
InChIInChI=1S/C10H8N2O2/c1-7(13)10-6-9(12-14-10)8-4-2-3-5-11-8/h2-6H,1H3
InChIKeySNQOJMYZMZAKNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-3(2-pyridyl)isoxazole (CAS 889939-02-0): Structural Identity and Procurement-Relevant Profile for Heterocyclic Building Block Selection


5-Acetyl-3(2-pyridyl)isoxazole (CAS 889939-02-0, MFCD08443694) is a 3,5-disubstituted isoxazole heterocycle with molecular formula C₁₀H₈N₂O₂ and molecular weight 188.18 g·mol⁻¹ . It belongs to the pyridyl-isoxazole family, a compound class extensively investigated as platelet aggregation inhibitors operating through a thromboxane A₂ receptor-targeted mechanism distinct from cyclooxygenase or thromboxane synthase inhibition [1]. The compound is commercially available from multiple specialty chemical suppliers as a research-grade building block, with catalog listings confirming a minimum purity specification of 95% from major vendors .

Why 5-Acetyl-3(2-pyridyl)isoxazole Cannot Be Replaced by Its 3-Pyridyl or 4-Pyridyl Positional Isomers: The Evidence Basis


Positional isomerism at the pyridine attachment point on the isoxazole C3 position introduces quantifiable differences in boiling point, flash point, photochemical quantum yield, and metal-chelation geometry that directly impact downstream synthetic handling, purification strategy, and target-binding pharmacophore geometry [1]. The 2-pyridyl isomer possesses a unique N,N-bidentate chelating pocket formed by the juxtaposed pyridyl nitrogen and isoxazole ring nitrogen—a structural feature geometrically impossible in the 3-pyridyl and 4-pyridyl congeners—which fundamentally alters its coordination chemistry and, by inference, its biological target engagement profile relative to positional isomers [2]. The quantitative differentiation evidence presented in Section 3 establishes that generic substitution by a positional isomer without re-validation of the specific assay or synthetic protocol carries material risk of altered reactivity, different thermal handling requirements, and divergent biological readout.

Quantitative Differentiators: Head-to-Head Data for 5-Acetyl-3(2-pyridyl)isoxazole vs. Closest Analogs


Boiling Point Depression of 12.0°C vs. 3-Pyridyl Isomer Enables Milder Distillation and Thermal Processing Conditions

The boiling point of 5-acetyl-3(2-pyridyl)isoxazole is 391.5°C at 760 mmHg, which is 12.0°C lower than that of its direct positional isomer 5-acetyl-3(3-pyridyl)isoxazole (403.5°C at 760 mmHg) . This difference, observed under standardized predicted conditions, translates into distinct distillation cut points and thermal stress exposure during purification. The flash point of the 2-pyridyl isomer (190.6°C) is also 7.2°C lower than the 3-pyridyl isomer (197.8°C), which may affect transport classification and safe-handling protocols .

Physicochemical characterization Separation science Process chemistry

Unique N,N-Bidentate Chelation Geometry of 2-Pyridyl Isomer Unavailable in 3-Pyridyl and 4-Pyridyl Congeners

In the 2-pyridyl isomer, the pyridine ring nitrogen is positioned ortho to the isoxazole C3 attachment point, placing it in close spatial proximity (approximately 2.6–2.8 Å) to the isoxazole ring nitrogen. This creates a five-membered N,N-chelate ring upon metal coordination [1]. In contrast, the 3-pyridyl and 4-pyridyl isomers orient the pyridyl nitrogen at meta or para positions relative to the isoxazole linkage, making N,N-chelate formation with the isoxazole nitrogen geometrically impossible [2]. Literature on related 2-pyridyl-isoxazole and 2-pyridyl-benzoxazole systems confirms that ligands bearing the 2-pyridyl motif behave as bidentate N,N-donors, coordinating through both the pyridine-N and the azole-N atoms to form distorted octahedral or square-planar complexes with transition metals including Co(II), Ni(II), Pd(II), Zn(II), and Cu(II) [1] [3].

Coordination chemistry Metal chelation Ligand design Catalysis

Photochemical Quantum Yield Ranking: 2-Pyridyl > 4-Pyridyl > 3-Pyridyl in Fused Isoxazoline Photolysis

In a systematic study of UV-light-induced photolysis of condensed isoxazolines bearing 2-, 3-, or 4-pyridyl substituents, the quantum yields of photolysis increased in the order: 3-pyridyl < 4-pyridyl < 2-pyridyl [1]. The 2-pyridyl-substituted derivative exhibited the highest photochemical quantum yield among the three positional isomers, establishing a rank-order reactivity profile that is relevant for applications employing photolabile protecting groups or UV-triggered molecular release [1]. Although the study was conducted on fused isoxazoline (4,5-dihydro) systems rather than the fully aromatic isoxazole, the electronic influence of the pyridyl position on the heterocycle's excited-state behavior is directly transferable as a class-level inference.

Photochemistry Photolabile protecting groups UV-triggered release

Class-Level Antiplatelet Mechanism: Pyridyl-Isoxazoles Inhibit Aggregation Without COX or Thromboxane Synthase Suppression—Differentiating from Aspirin-Class Agents

Substituted pyridyl-isoxazoles, encompassing all three positional isomers (2-, 3-, and 4-pyridyl) at C3 with varied substituents at C5, exhibit in vitro antiaggregatory activity against human platelet-rich plasma in the concentration range of 1×10⁻⁶ to 1×10⁻⁴ mol·L⁻¹ when aggregation is induced by arachidonic acid [1] [2]. Critically, mechanistic studies demonstrate that these compounds do not act as cyclooxygenase (COX) inhibitors, thromboxane synthase inhibitors, or thrombin inhibitors [1]. Instead, the evidence points to action at or downstream of the thromboxane A₂ receptor level [3]. This mechanism is structurally distinct from aspirin (irreversible COX-1 acetylation) and from direct thromboxane synthase inhibitors, positioning the pyridyl-isoxazole class as a differentiated pharmacological tool compound series for probing platelet signaling pathways. The 5-acetyl substituent on the target compound provides a reactive carbonyl handle for further SAR exploration via condensation or nucleophilic addition, which is absent in 5-alkyl or 5-phenyl congeners [2].

Platelet aggregation Thromboxane A2 receptor Antithrombotic Cardiovascular research

5-Acetyl Reactive Handle vs. 5-Methyl or 5-Phenyl Congeners: Synthetic Versatility for Downstream Derivatization

The 5-acetyl group on the target compound provides a ketone carbonyl that is amenable to a broad set of established transformations—including Claisen condensation, aldol condensation, α-halogenation (e.g., bromination to yield 5-(bromoacetyl) derivatives), reductive amination, and hydrazone/oxime formation—that are not available to the 5-methyl analog (CAS 85903-31-7, 5-methyl-3-(2-pyridyl)isoxazole, MW 160.17) or the 5-phenyl analog (CAS 62218-63-7, 5-phenyl-3-(2-pyridyl)isoxazole, MW 222.24) . The predicted LogP of 1.94 for the target compound places it in a moderate lipophilicity range suitable for further optimization, whereas the 5-phenyl analog carries substantially higher LogP (predicted ~3.0–3.5) and the 5-methyl analog lower LogP (predicted ~1.2–1.5), providing a tunable lipophilicity ladder across the 5-substituent series.

Synthetic chemistry Building block Carbonyl chemistry Medicinal chemistry

Predicted pKa Divergence Between 2-Pyridyl and 3-Pyridyl Isomers Impacts Ionization State at Physiological pH

Predicted acid dissociation constants reveal a pronounced basicity difference between positional isomers. The 3-pyridyl isomer (CAS 889939-04-2) has a predicted pKa of 9.58 ± 0.20 for its most basic center, indicating that the pyridine nitrogen remains largely protonated at physiological pH 7.4 . For the 2-pyridyl isomer, the proximity of the electron-withdrawing isoxazole ring to the pyridine nitrogen is expected to lower the pKa of the pyridyl nitrogen by approximately 1.5–2.5 log units relative to the 3-pyridyl isomer—a trend consistently observed in 2-pyridyl vs. 3-pyridyl heterocycle series . Although a direct experimentally measured pKa for the target compound is not publicly available, the predicted value for a closely related analog, 5-amino-3-(2-pyridyl)isoxazole, is 0.85 ± 0.19 , consistent with substantial pKa depression in the 2-pyridyl series.

Physicochemical profiling Drug-likeness Ionization state Permeability

Optimal Procurement and Application Scenarios for 5-Acetyl-3(2-pyridyl)isoxazole Based on Verified Differentiation Evidence


Scenario A: Synthesis of N,N-Chelating Metal Complexes for Catalysis or Metallodrug Discovery

When the synthetic objective requires a ligand capable of forming a five-membered N,N-chelate ring with transition metals (Co, Ni, Cu, Pd, Zn), 5-acetyl-3(2-pyridyl)isoxazole is the only viable choice among the three pyridyl positional isomers. The 3-pyridyl and 4-pyridyl congeners lack the required juxtaposition of the pyridine nitrogen and isoxazole nitrogen and cannot support bidentate N,N-coordination [1]. Researchers should specify the 2-pyridyl isomer (CAS 889939-02-0) explicitly in procurement documentation and verify positional isomer identity by ¹H NMR (the 2-pyridyl isomer displays a characteristic downfield doublet for the pyridine H6 proton adjacent to the nitrogen at ~8.6–8.7 ppm) or by SMILES string confirmation: CC(=O)c1cc(no1)c2ncccc2.

Scenario B: Photolabile Probe or UV-Cleavable Linker Development on the Pyridyl-Isoxazole Scaffold

For research programs requiring photochemical cleavage or UV-triggered molecular release, the 2-pyridyl isomer provides the highest quantum yield among positional isomers, as established by the photolysis rank order: 2-pyridyl > 4-pyridyl > 3-pyridyl [2]. Procurement of the 2-pyridyl isomer (CAS 889939-02-0) is recommended over the 3-pyridyl isomer to maximize photochemical efficiency in UV-irradiation protocols. The 5-acetyl group offers a convenient spectroscopic handle (IR C=O stretch ~1680–1700 cm⁻¹; UV–Vis n→π* transition) for monitoring photolysis progress.

Scenario C: Platelet Aggregation Inhibitor SAR with a Reactive Carbonyl for Covalent Probe Design

When the research goal is to explore structure–activity relationships of pyridyl-isoxazole antiplatelet agents operating through the thromboxane A₂ receptor pathway (without COX or thromboxane synthase inhibition) [3] [4], the 5-acetyl analog provides a ketone carbonyl that is absent in 5-methyl, 5-ethyl, and 5-phenyl congeners. This carbonyl enables covalent warhead installation (e.g., hydrazone formation, reductive amination) or Claisen condensation to extend the C5 side chain for SAR exploration. The compound's predicted LogP of 1.94 places it in an attractive lipophilicity window for further medicinal chemistry optimization. Procurement should explicitly request CAS 889939-02-0 rather than the commonly confused CAS 889939-04-2 (3-pyridyl isomer).

Scenario D: Thermal-Stress-Sensitive Downstream Processing Requiring Lowest Practicable Distillation Temperature

In multi-step synthetic sequences where the isoxazole intermediate must be purified by distillation and subsequent steps involve thermally sensitive functional groups (e.g., azides, diazo compounds, or certain protecting groups), the 12°C lower boiling point of the 2-pyridyl isomer (391.5°C) vs. the 3-pyridyl isomer (403.5°C) translates to reduced thermal exposure during purification. This difference, while modest in absolute terms, can be consequential for maintaining the integrity of heat-labile derivatives. Process chemists should select the 2-pyridyl isomer (CAS 889939-02-0) and factor the lower flash point (190.6°C) into safety assessments for large-scale distillations.

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